3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Overview
Description
3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound characterized by its unique benzene-fused quinazolinone structure. This compound is of significant interest due to its potential biological activities and the presence of various functional groups that offer diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves a multi-step reaction process:
Formation of the Intermediate: The reaction begins with the preparation of benzimidazole derivatives, which can be synthesized from the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Aryl Substitution: The intermediate undergoes Friedel-Crafts acylation using 4-methylbenzoyl chloride and trimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Cyclization: The final step involves cyclization of the intermediate to form the fused quinazolinone ring structure under acidic or basic conditions, typically using sulfuric acid or potassium hydroxide (KOH) as catalysts.
Industrial Production Methods: In industrial settings, the production process is scaled up by optimizing reaction conditions:
Temperature Control: Reactions are conducted at controlled temperatures to ensure maximum yield and purity.
Solvent Selection: Industrial solvents such as dichloromethane (DCM) or toluene are used to facilitate the reactions.
Catalyst Recycling: Catalysts are often recycled to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic positions of the trimethoxyphenyl group.
Reduction: Reduction reactions may occur at the carbonyl groups present in the quinazolinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₂, OH) in solvents like acetonitrile (CH₃CN) or ethanol (EtOH) are employed.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is utilized as a precursor in organic synthesis, aiding in the development of new heterocyclic compounds.
Biology: It serves as a molecular probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research has shown potential for this compound in developing pharmaceutical agents, particularly as anti-inflammatory and anticancer drugs.
Industry: The compound finds applications in material science for the synthesis of novel polymers and dyes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves binding to specific proteins or enzymes, altering their function. The trimethoxyphenyl group may interact with active sites of target enzymes, inhibiting their activity or triggering conformational changes.
Pathways Involved
Signal Transduction: The compound can modulate signaling pathways by acting on kinases or phosphatases.
Gene Expression: It may influence gene expression by interacting with transcription factors or DNA-binding proteins.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-one
3-(4-methoxyphenyl)-2-quinazolinone
12-arylbenzo[f]quinazolin-1(2H)-one
Uniqueness: Compared to similar compounds, 3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exhibits unique structural features:
Increased Steric Hindrance: Due to the 4-methylphenyl and 3,4,5-trimethoxyphenyl groups, affecting its reactivity and binding affinity.
Enhanced Biological Activity: The specific substituents may offer enhanced interactions with biological targets, leading to improved efficacy in medical applications.
This compound’s distinct properties and diverse applications make it an intriguing subject for continued scientific investigation.
Properties
IUPAC Name |
3-(4-methylphenyl)-12-(3,4,5-trimethoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c1-17-9-11-18(12-10-17)19-13-22-27(24(34)14-19)28(20-15-25(35-2)29(37-4)26(16-20)36-3)33-23-8-6-5-7-21(23)31-30(33)32-22/h5-12,15-16,19,28H,13-14H2,1-4H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINMXYYPNAXLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.